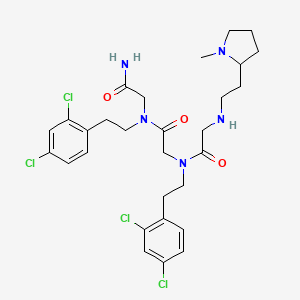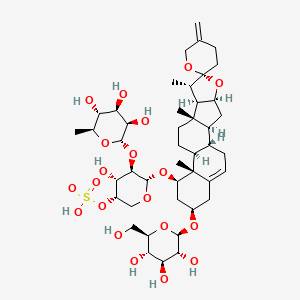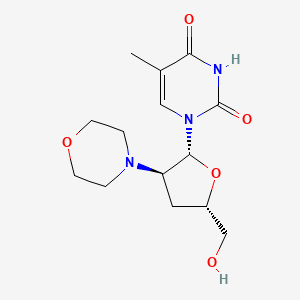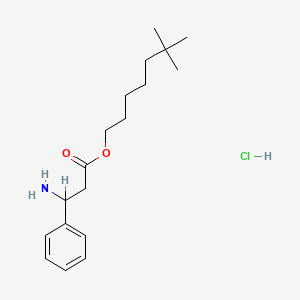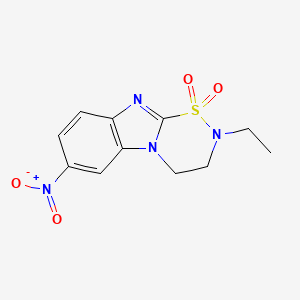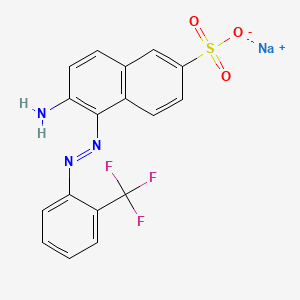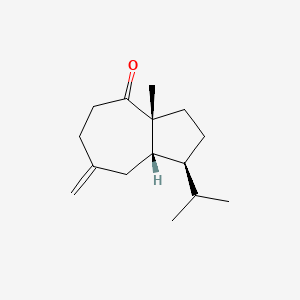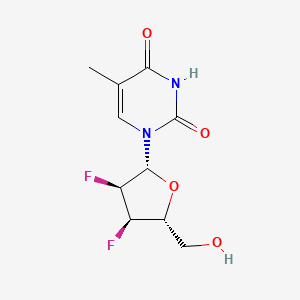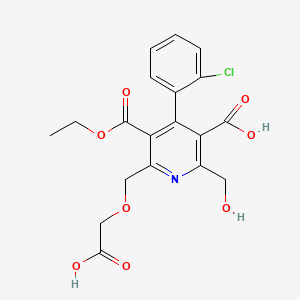
2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-(hydroxymethyl)-3,5-pyridinedicarboxylic acid, 3-ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-(hydroxymethyl)-3,5-pyridinedicarboxylic acid, 3-ethyl ester is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-(hydroxymethyl)-3,5-pyridinedicarboxylic acid, 3-ethyl ester typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the carboxymethoxy, chlorophenyl, and hydroxymethyl groups through a series of substitution and addition reactions. The final step often involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The carboxymethoxy group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of various substituted phenyl derivatives
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-(hydroxymethyl)-3,5-pyridinedicarboxylic acid, 3-ethyl ester would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
- 2-((Carboxymethoxy)methyl)-4-(2-bromophenyl)-6-(hydroxymethyl)-3,5-pyridinedicarboxylic acid, 3-ethyl ester
- 2-((Carboxymethoxy)methyl)-4-(2-fluorophenyl)-6-(hydroxymethyl)-3,5-pyridinedicarboxylic acid, 3-ethyl ester
Uniqueness
The uniqueness of 2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-(hydroxymethyl)-3,5-pyridinedicarboxylic acid, 3-ethyl ester lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
113994-47-1 |
|---|---|
分子式 |
C19H18ClNO8 |
分子量 |
423.8 g/mol |
IUPAC名 |
6-(carboxymethoxymethyl)-4-(2-chlorophenyl)-5-ethoxycarbonyl-2-(hydroxymethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H18ClNO8/c1-2-29-19(27)17-13(8-28-9-14(23)24)21-12(7-22)16(18(25)26)15(17)10-5-3-4-6-11(10)20/h3-6,22H,2,7-9H2,1H3,(H,23,24)(H,25,26) |
InChIキー |
ALXNGKAENALCFQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=C(N=C1COCC(=O)O)CO)C(=O)O)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


